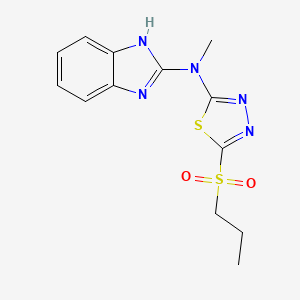![molecular formula C13H12N2O B14356809 2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one CAS No. 90173-71-0](/img/structure/B14356809.png)
2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrroloquinoline family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused pyrrole and quinoline ring system, making it an interesting target for synthetic and pharmacological studies.
準備方法
The synthesis of 2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrrole-derived α,β-alkynyl ketones followed by cyclization can yield the desired compound . Another method involves the use of Friedländer condensation, which is a well-known reaction for constructing quinoline derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
化学反応の分析
2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinoline derivatives with different functional groups .
科学的研究の応用
2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as antileishmanial agents . Additionally, the compound’s unique structure makes it a valuable scaffold for drug discovery and development. Its applications extend to the industry, where it can be used in the design of new materials and catalysts .
作用機序
The mechanism of action of 2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit key enzymes and disrupt cellular processes in the parasite . The compound’s structure allows it to bind to specific sites on target proteins, leading to the inhibition of their function and subsequent therapeutic effects .
類似化合物との比較
2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one can be compared with other similar compounds, such as 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives . These compounds share a similar core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Other similar compounds include pyrrolopyrazine derivatives, which also exhibit a wide range of biological activities .
特性
CAS番号 |
90173-71-0 |
|---|---|
分子式 |
C13H12N2O |
分子量 |
212.25 g/mol |
IUPAC名 |
2,9-dimethyl-1H-pyrrolo[3,4-b]quinolin-3-one |
InChI |
InChI=1S/C13H12N2O/c1-8-9-5-3-4-6-11(9)14-12-10(8)7-15(2)13(12)16/h3-6H,7H2,1-2H3 |
InChIキー |
FBNLIYLNEKPITD-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CN(C(=O)C2=NC3=CC=CC=C13)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate](/img/structure/B14356727.png)

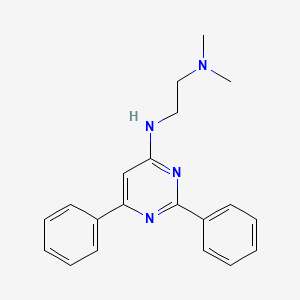
![Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14356758.png)
![N-[(4-tert-Butylphenyl)methoxy]benzamide](/img/structure/B14356762.png)
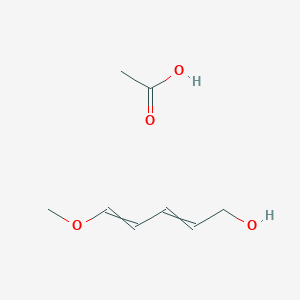

![1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene](/img/structure/B14356774.png)
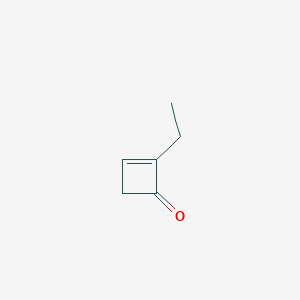
![6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14356785.png)
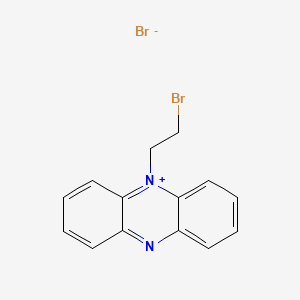
![4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14356789.png)
